Farampator

Vue d'ensemble

Description

Farampator (developmental code names CX-691, ORG-24448, SCH-900460) is an ampakine drug . It was developed by Cortex Pharmaceuticals and licensed to Organon BioSciences for commercial development . The development of this compound was eventually terminated due to concerns about cardiac toxicity . This compound has been investigated for its effect on AMPA receptors and researched for potential use in the treatment of schizophrenia and Alzheimer’s disease .

Physical and Chemical Properties Analysis

The molecular weight of this compound is 231.255 g/mol . Unfortunately, detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique

Amélioration de la Mémoire chez les Personnes Agées

Farampator a été étudié pour ses effets aigus sur la mémoire et le traitement de l'information chez des volontaires âgés en bonne santé. Il agit comme un modulateur allostérique positif des récepteurs du glutamate de type AMPA, qui sont essentiels pour la potentialisation à long terme de l'hippocampe, un mécanisme associé au stockage et à la consolidation de la mémoire . La substance a montré un potentiel d'amélioration de la mémoire à court terme, bien qu'elle puisse altérer la mémoire épisodique .

Traitement des Troubles Cognitifs

La recherche suggère que this compound pourrait être bénéfique dans le traitement des troubles cognitifs tels que la maladie d'Alzheimer et la schizophrénie. Ceci est dû à sa capacité à améliorer l'activité des récepteurs du glutamate et, par conséquent, à améliorer les fonctions cognitives .

Recherche en Neurosciences

En neurosciences, this compound sert d'outil pour comprendre le rôle des récepteurs AMPA dans l'apprentissage et la mémoire. Il a été utilisé pour évoquer des courants de glutamate dans des neurones pyramidaux isolés, qui sont essentiels pour étudier la transmission synaptique et la plasticité .

Neurosciences Comportementales

Des études comportementales ont utilisé this compound pour évaluer son impact sur les comportements liés aux fonctions cognitives. Par exemple, il a été démontré qu'il améliore la mémoire de reconnaissance d'objets nouveaux et le changement de l'ensemble attentionnel chez les rats .

Études Pharmacologiques

Les effets modulateurs de this compound sur les récepteurs AMPA en font un sujet d'intérêt en recherche pharmacologique. Son impact sur les effets secondaires induits par les médicaments et les niveaux plasmatiques peut fournir des informations sur la pharmacocinétique et la pharmacodynamique des composés ampakine .

Recherche sur l'Apprentissage et la Mémoire

Le composé a joué un rôle important dans la recherche sur l'apprentissage et la mémoire, en particulier chez les modèles animaux. Il a été utilisé pour inverser les déficits induits par la scopolamine dans le conditionnement à la peur indicée, qui est une mesure de l'apprentissage associatif .

Safety and Hazards

Farampator is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is very toxic if swallowed, irritating to skin, and can cause serious damage to eyes . It is toxic and can cause serious damage to health by prolonged exposure . It may also pose a possible risk of impaired fertility and harm to an unborn child .

Mécanisme D'action

Target of Action

Farampator, also known by its developmental code names CX-691 and ORG-24448, is an ampakine drug . The primary target of this compound is the AMPA receptor . AMPA receptors are the most abundant subtype of glutamate receptors in the brain, and they play a crucial role in fast excitatory neurotransmission .

Mode of Action

This compound acts as a positive allosteric modulator of AMPA receptors . This means that it enhances the activity of these receptors without directly activating them. By binding to a site on the AMPA receptor, this compound increases the receptor’s response to its natural ligand, glutamate .

Biochemical Pathways

It is known that ampa receptors, the targets of this compound, play a key role in theglutamatergic neurotransmission system . This system is involved in various cognitive functions, including learning and memory .

Pharmacokinetics

A study has shown that subjects reporting side effects had significantly higher plasma levels of this compound than subjects without , suggesting that the drug’s bioavailability and effects may vary among individuals.

Result of Action

This compound has been found to improve short-term memory but appears to impair episodic memory . It has also been reported to decrease the number of switching errors in the continuous trail making test (CTMT), a measure of cognitive flexibility .

Analyse Biochimique

Biochemical Properties

Farampator acts as a positive allosteric modulator of AMPA-type glutamate receptors . This interaction facilitates hippocampal long-term potentiation (LTP), a mechanism associated with memory storage and consolidation

Cellular Effects

This compound has been found to improve short-term memory but appeared to impair episodic memory . It also tends to decrease the number of switching errors in the continuous trail making test (CTMT) . These effects suggest that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

As an ampakine, it is known to modulate AMPA-type glutamate receptors

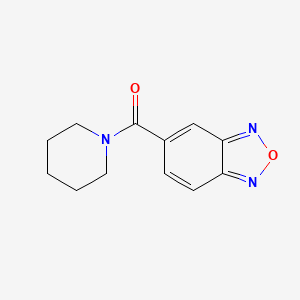

Propriétés

IUPAC Name |

2,1,3-benzoxadiazol-5-yl(piperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c16-12(15-6-2-1-3-7-15)9-4-5-10-11(8-9)14-17-13-10/h4-5,8H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFVRBYKKGGDPAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC3=NON=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90175413 | |

| Record name | Farampator | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211735-76-1 | |

| Record name | Farampator | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=211735-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Farampator [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211735761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Farampator | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15012 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Farampator | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FARAMPATOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X6P5N8K2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

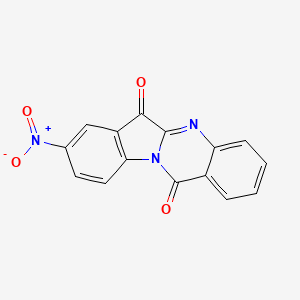

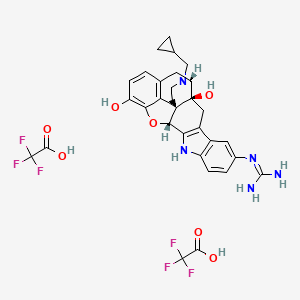

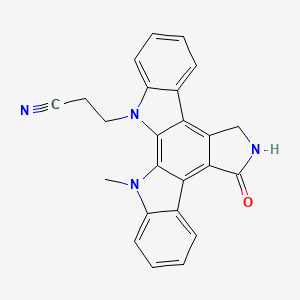

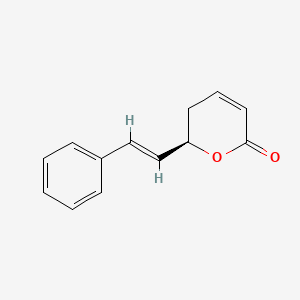

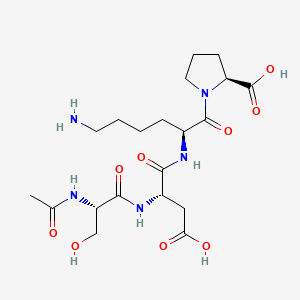

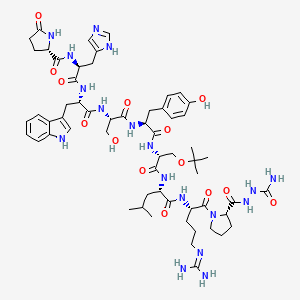

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

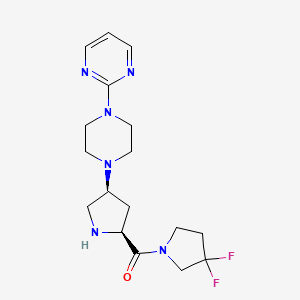

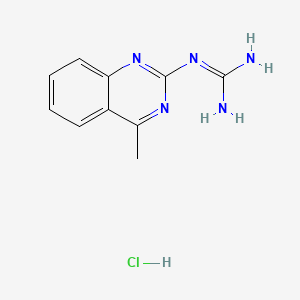

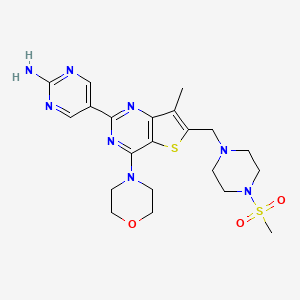

Feasible Synthetic Routes

Q1: What is the mechanism of action of Farampator?

A1: this compound (CX691) is classified as an "ampakine" drug. It exerts its effects by interacting with AMPA receptors, a type of glutamate receptor found in the brain. [, , ] Specifically, this compound acts as a positive allosteric modulator of AMPA receptors. This means it binds to a site distinct from the glutamate binding site and enhances the receptor's response to glutamate, the primary excitatory neurotransmitter in the brain. This enhanced AMPA receptor activity leads to increased synaptic plasticity and neuronal excitability, which are believed to underlie the cognitive-enhancing effects observed in preclinical studies. [, ]

Q2: What is the chemical structure of this compound?

A3: While the provided abstracts don't include specific spectroscopic data, the molecular formula for this compound is C19H23N3O3, and its molecular weight is 341.4 g/mol. [] For a detailed structural representation and further spectroscopic information, it is recommended to consult comprehensive chemical databases or the primary literature on this compound.

Q3: Is there evidence of this compound being synthesized using carbonylative transformations?

A5: Yes, research indicates that this compound can be synthesized using a palladium-catalyzed carbonylative Suzuki-Miyaura coupling reaction. [] This method employs a novel palladium complex and utilizes chloroform as a safe and convenient carbon monoxide source, showcasing a practical approach for this compound synthesis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Hydroxy-1-[(3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-13-methyl-3-(trifluoromethyl)-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1671973.png)

![2-butyl-7-((ethyl(phenyl)amino)methyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1671976.png)

![4-cyclohexyl-N-(7-hydroxy-5-methyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B1671978.png)

![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-propyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B1671979.png)

![N-(6-Methoxy-2-benzothiazolyl)-2-[[4-(2-propen-1-yl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-acetamide](/img/structure/B1671980.png)